
4-Methyl-2-(2-methylbutylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-methylbutylamino)pentanoic acid, also known as 4-Methyl-2-(isobutylamino)pentanoic acid or leucine isobutylamide (LBA), is a synthetic amino acid analog that has been extensively studied for its potential use in scientific research. LBA is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins, but has been synthesized for laboratory use.
Mechanism of Action
LBA is believed to act as an agonist for the G protein-coupled receptor GPR119, which is expressed in various tissues including the pancreas, gastrointestinal tract, and adipose tissue. Activation of this receptor has been shown to stimulate insulin secretion, enhance glucose uptake in adipocytes, and promote the release of satiety hormones.
Biochemical and Physiological Effects
LBA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that LBA can stimulate insulin secretion from pancreatic beta cells, enhance glucose uptake in adipocytes, and increase the release of satiety hormones from the gastrointestinal tract.
Advantages and Limitations for Lab Experiments
One of the major advantages of LBA is its specificity for the GPR119 receptor, which allows for the investigation of specific signaling pathways and physiological processes. However, LBA is a synthetic compound that may not accurately reflect the effects of endogenous ligands or natural compounds. Additionally, the use of LBA in laboratory experiments may be limited by its availability and cost.
Future Directions
There are several potential future directions for research on LBA. One area of interest is the development of more potent and selective agonists for the GPR119 receptor, which could have therapeutic potential for the treatment of type 2 diabetes and obesity. Additionally, further investigation into the physiological effects of LBA and its mechanism of action could provide insight into the regulation of glucose homeostasis and energy balance.
Synthesis Methods
The synthesis of LBA involves the reaction of isobutylamine with 4-methyl-2-oxopentanoic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure LBA.
Scientific Research Applications
LBA has been studied extensively for its potential use as a tool in scientific research. It has been shown to have a variety of effects on cellular signaling pathways, and has been used as a pharmacological tool to investigate the role of specific receptors in various physiological processes.
properties
IUPAC Name |
4-methyl-2-(2-methylbutylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-5-9(4)7-12-10(11(13)14)6-8(2)3/h8-10,12H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPOLFVHBCTPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-methylbutylamino)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
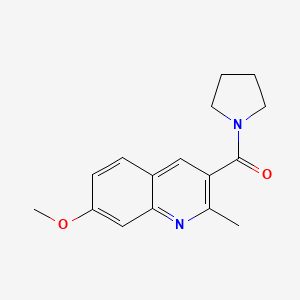


![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
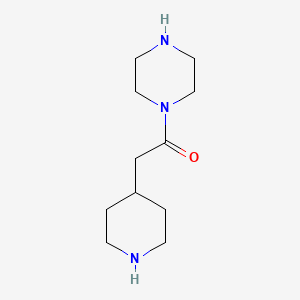

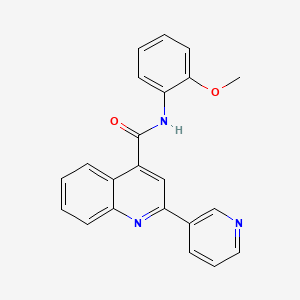
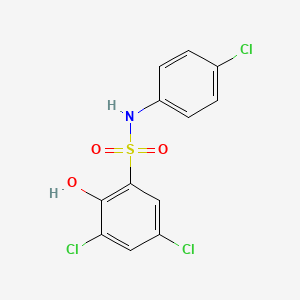
![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
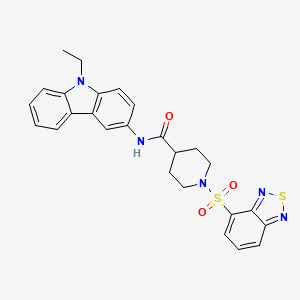
![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)
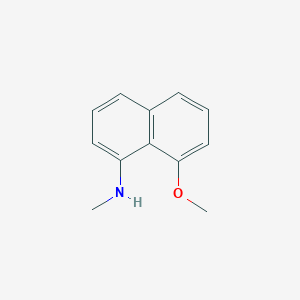
![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)